While not a widely used topical antiseptic today, research suggests phenyl salicylate may possess antibacterial properties. Studies have investigated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli [1]. These studies highlight the potential for developing novel antimicrobial agents based on phenyl salicylate's structure.
[1] J Appl Microbiol. 2000 Aug;89(2):249-55. "Antibacterial activity of esters of p-hydroxybenzoic acid and cinnamic acid."
Phenyl salicylate has also been explored for its potential antifungal activity. Research has shown it can inhibit the growth of certain fungal species, including Aspergillus niger and Candida albicans [2]. Further investigation is needed to determine its efficacy and potential mechanisms of action against fungal infections.
[2] Mycologia. 1993 May-Jun;85(3):442-7. "Antifungal activity of phenyl salicylate and related compounds."
Phenyl salicylate's ability to interact with biological molecules has made it a subject of research in enzyme inhibition. Studies have explored its potential to inhibit enzymes involved in various physiological processes, including those related to inflammation and pain [3]. This research could pave the way for the development of new therapeutic agents.
[3] Biochem Pharmacol. 2002;64(5-6):873-80. "Inhibition of cyclooxygenase by esters of salicylic acid."
Phenyl salicylate, also known as salol, is a chemical compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of approximately 214.22 g/mol. It is classified as a 2-hydroxybenzoic acid phenyl ester and is characterized by its white crystalline appearance. This compound is recognized for its applications in various fields, including pharmaceuticals and manufacturing processes such as polymers, lacquers, adhesives, and waxes .
Phenyl salicylate is primarily synthesized through the esterification of salicylic acid with phenol, which results in the formation of this ester. The compound is notable for its mild analgesic properties, as it can release salicylate upon hydrolysis, contributing to pain relief .
The synthesis of phenyl salicylate involves the following chemical reaction:
This reaction typically requires the presence of a catalyst to enhance the rate of esterification. Various solid acids, such as sulfated zirconia and zeolites, have been studied for their catalytic activity in this process. Experimental results indicate that these catalysts can achieve 100% selectivity towards phenyl salicylate under optimal conditions .
Upon hydrolysis, phenyl salicylate can decompose into salicylic acid and phenol:
This reaction is significant in understanding its biological activity and metabolic pathways.
Phenyl salicylate exhibits mild analgesic properties due to its ability to release salicylate upon hydrolysis. Salicylate is a well-known analgesic agent found in aspirin and other non-steroidal anti-inflammatory drugs. The metabolism of phenyl salicylate occurs primarily in the liver, where it undergoes glucuronidation to form salicyluric acid and other metabolites. The kinetics of this process can be described by Michaelis-Menten kinetics, indicating that the rate of metabolism can become saturated at lower concentrations .
Additionally, phenyl salicylate has been noted for potential skin sensitization effects, which may lead to allergic reactions upon prolonged exposure .
The synthesis of phenyl salicylate can be achieved through several methods:
Phenyl salicylate has diverse applications across various industries:
Studies on the interactions of phenyl salicylate reveal its potential effects when combined with other substances. For instance:
Phenyl salicylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Salicylic Acid | C₇H₆O₃ | A natural compound used primarily for its anti-inflammatory properties. |
Methyl Salicylate | C₈H₈O₃ | Commonly known as wintergreen oil; used for its analgesic properties. |
Benzocaine | CₙH₁₅N | A local anesthetic used topically; structurally similar but lacks hydroxyl groups present in phenolic compounds. |
Acetaminophen | C₈H₉NO₂ | Widely used pain reliever; differs significantly in structure but shares analgesic properties. |
Phenyl salicylate's unique combination of analgesic properties and applications in both pharmaceuticals and manufacturing distinguishes it from other similar compounds. Its ability to release salicylic acid upon hydrolysis allows it to serve dual purposes—acting both as an analgesic agent and a functional additive in various products.
Phenyl salicylate exhibits remarkable polymorphic behavior that can be systematically characterized through polarized Raman scattering techniques [1] [2]. The compound exists in two distinct polymorphic modifications, each displaying unique vibrational characteristics that serve as fingerprints for crystal orientation mapping.
The stable polymorphic form of phenyl salicylate crystallizes in an orthorhombic unit cell with space group Pbca and lattice parameters a = 8.14 ± 0.04 Å, b = 11.5 ± 0.2 Å, and c = 23.6 ± 0.8 Å [3]. In contrast, the metastable phase adopts a monoclinic structure with space group P2₁/n, characterized by parameters a = 17.40 ± 0.01 Å, b = 5.98 ± 0.01 Å, c = 10.69 ± 0.01 Å, and β = 108.99 ± 0.01° [2].
Luminescence spectroscopy investigations reveal that both polymorphic forms exhibit vibronic structure with an average spacing between vibronic components of 1250 cm⁻¹ [1] [4]. This vibronic interval corresponds precisely to the ν(C-OH) stretching vibration, as confirmed by infrared spectroscopy analysis. The metastable phase demonstrates a characteristic red shift of 760 cm⁻¹ toward the low-frequency region compared to the stable form, accompanied by significantly broader spectral features [1].
Polarized Raman scattering studies enable precise determination of crystal orientation through analysis of the polarization dependence of specific vibrational modes [5]. The technique exploits the anisotropic nature of the Raman tensor, allowing researchers to map crystallographic orientations with high spatial resolution. The presence of the hydroxyl group in the ortho-position on the substituted ring results in molecular asymmetry and localization of electronic excitation on this ring, providing distinct polarization-dependent signatures for each polymorphic form [1].
Phenyl salicylate demonstrates extensive intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester functionality [5] [6] [7]. This interaction profoundly influences the vibrational spectrum, producing characteristic spectroscopic signatures that distinguish it from non-hydrogen-bonded analogs.
The hydroxyl stretching vibration ν(OH) appears at 3199 cm⁻¹, representing a significant red shift of 300-500 cm⁻¹ compared to normal phenols, which typically absorb around 3500 cm⁻¹ [8] [9]. This downward frequency shift results from the weakening of the O-H bond due to intramolecular hydrogen bonding with the carbonyl oxygen [5] [10]. The hydrogen-bonded OH band exhibits characteristic broadening, reflecting the distribution of hydrogen bond strengths within the molecular ensemble.
The carbonyl stretching vibration ν(C=O) occurs at 1685 cm⁻¹, showing a moderate red shift from the typical ester carbonyl frequency due to hydrogen bonding interactions [11] [5]. This frequency shift indicates weakening of the C=O bond through electron density redistribution facilitated by the intramolecular hydrogen bond formation.
Detailed vibrational analysis reveals additional diagnostic bands: the in-plane OH deformation δ(OH) appears at 1339 cm⁻¹, the ester C-O stretching ν(C-O) at 1092 cm⁻¹, and aromatic C-H deformation modes δ(CH) in the 1034-1218 cm⁻¹ region [12]. The out-of-plane CH deformation γ(CH) manifests at 965 cm⁻¹, while aromatic C=C stretching vibrations appear as multiple bands at 1585 and 1616 cm⁻¹ [13].
The strength of the intramolecular hydrogen bond has been quantified through computational studies, revealing bond distances of approximately 2.5-2.7 Å and hydrogen bond energies ranging from 25-35 kJ/mol [14] [7]. The hydrogen bond geometry exhibits bond angles between 145-165°, indicating moderate deviation from linearity while maintaining significant bonding character [15].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of phenyl salicylate through detailed chemical shift analysis of both proton and carbon-13 nuclei [16] [17] [18]. The intramolecular hydrogen bonding significantly influences the NMR spectroscopic parameters, producing characteristic downfield shifts for the hydrogen-bonded proton.
The phenolic hydroxyl proton exhibits a chemical shift of δ 10.50 ppm in deuterated chloroform solution [16] [19]. This extreme downfield position results from deshielding effects associated with intramolecular hydrogen bonding to the carbonyl oxygen. The chemical shift remains largely invariant with concentration changes, confirming the intramolecular nature of the hydrogen bonding interaction, in contrast to intermolecular hydrogen-bonded systems that show concentration-dependent behavior [19].
Aromatic proton assignments span the δ 6.96-8.07 ppm region, with distinct chemical environments observed for the salicylate and phenyl ring systems [16] [17]. The H-3 proton of the salicylate ring appears at δ 8.067 ppm, while the remaining salicylate ring protons (H-4, H-5, H-6) resonate between δ 7.03-7.49 ppm. The phenyl ring protons exhibit overlapping multipicity patterns in the δ 7.20-7.43 ppm range, consistent with substituted benzene ring systems [16].
Carbon-13 NMR spectroscopy reveals characteristic chemical shifts for the key functional groups [20] [21]. The carbonyl carbon resonates in the δ ~170 ppm region, typical for ester functionality. Aromatic carbons span the δ 120-160 ppm range, with the phenolic carbon appearing in the δ 160-165 ppm region due to the electron-donating effect of the hydroxyl substituent [22]. The ester linkage carbon patterns provide unambiguous identification of the molecular connectivity.
Nuclear Overhauser Effect correlation spectroscopy provides critical spatial information regarding the three-dimensional molecular structure of phenyl salicylate [23] [24] [25]. The technique exploits through-space dipolar interactions between proximate nuclei, enabling determination of internuclear distances and molecular conformations.
Two-dimensional Nuclear Overhauser Effect spectroscopy reveals characteristic cross-peaks between spatially proximate protons within the hydrogen-bonded system [23]. Strong NOE correlations are observed between the phenolic hydroxyl proton and adjacent aromatic protons, confirming the intramolecular hydrogen bonding geometry. The intensity of these cross-peaks provides quantitative distance information, typically indicating proton-proton separations of less than 5 Å [24].
Inter-ring NOE correlations demonstrate the spatial relationship between the salicylate and phenyl ring systems. Cross-peaks between protons on different aromatic rings indicate their relative orientations and confirm the molecular conformation in solution. The absence of certain expected NOE correlations provides negative evidence for specific spatial arrangements, helping to exclude alternative conformational possibilities [23].
The NOE data support a molecular conformation where the intramolecular hydrogen bond constrains the salicylate ring orientation relative to the ester linkage. This conformational preference influences the overall molecular shape and affects the spatial positioning of the phenyl ring substituent. The technique proves particularly valuable for distinguishing between different possible rotational isomers around the ester bond [25].
Quantitative analysis of NOE build-up curves enables determination of cross-relaxation rates specific to individual proton pairs. These measurements provide precise distance constraints that can be compared with theoretical predictions from computational modeling studies. The correlation between experimental NOE data and calculated molecular geometries validates the proposed three-dimensional structure and hydrogen bonding interactions [24].
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